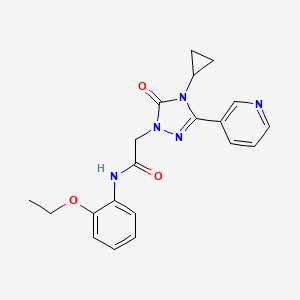
2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C20H21N5O3 and its molecular weight is 379.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 2-(4-cyclopropyl-5-oxo-3-(pyridin-3-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)acetamide is a novel triazole derivative that has garnered interest in medicinal chemistry due to its potential therapeutic applications. The unique structural features of this compound, including a cyclopropyl group and a pyridine moiety, suggest diverse biological activities.
- Molecular Formula : C19H22N4O2
- Molecular Weight : 350.41 g/mol
- CAS Number : 1797174-51-6
Biological Activity Overview
The biological activity of this compound has been explored across various studies, focusing on its antimicrobial , anticancer , and anti-inflammatory properties.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, compounds with similar structures have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action typically involves inhibition of fungal and bacterial cell wall synthesis.
| Compound | Target Pathogen | MIC (μg/mL) |
|---|---|---|
| Triazole Derivative A | S. aureus | 0.125 |
| Triazole Derivative B | E. coli | 0.250 |
Anticancer Activity
The anticancer potential of triazole derivatives is attributed to their ability to inhibit tumor growth and induce apoptosis in cancer cells. A study highlighted the effectiveness of a related compound in reducing cell viability in cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer).
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 15 |
| A549 | 20 |
Anti-inflammatory Activity
Triazole compounds have also been investigated for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha has been observed in vitro, suggesting potential use in treating inflammatory diseases.
The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets within cells. This may include:
- Enzyme Inhibition : Targeting enzymes involved in metabolic pathways.
- Receptor Modulation : Interacting with receptors that mediate cellular responses to inflammation and cancer progression.
Case Studies
- Antimicrobial Efficacy Study : A recent study evaluated the antimicrobial activity of various triazole derivatives against resistant strains. The compound demonstrated a significant reduction in bacterial load in treated cultures compared to controls.
- Cancer Cell Line Screening : In a high-throughput screening of a drug library on multicellular spheroids, the compound was identified as having potent anticancer properties, particularly in models resistant to conventional therapies.
Eigenschaften
IUPAC Name |
2-(4-cyclopropyl-5-oxo-3-pyridin-3-yl-1,2,4-triazol-1-yl)-N-(2-ethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N5O3/c1-2-28-17-8-4-3-7-16(17)22-18(26)13-24-20(27)25(15-9-10-15)19(23-24)14-6-5-11-21-12-14/h3-8,11-12,15H,2,9-10,13H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTLDJZAOPHGSB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2C(=O)N(C(=N2)C3=CN=CC=C3)C4CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N5O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














